Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)
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Overview
Description
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI): is an organic compound with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol It is characterized by the presence of a thienyl group substituted with a mercapto group at the second position and an ethanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-mercapto-3-thienyl)- typically involves the reaction of 2-mercapto-3-thiophenecarboxylic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ethanone group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-mercapto-3-thienyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-(2-mercapto-3-thienyl)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiols and thioethers. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ethanone, 1-(2-mercapto-3-thienyl)- can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, amines, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Ethanone, 1-(2-mercapto-3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Ethanone, 1-(2-mercapto-3-thienyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethanone, 1-(2-mercapto-3-thienyl)- exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Ethanone, 1-(2-thienyl)-: This compound has a similar structure but lacks the mercapto group.
Ethanone, 1-(3-thienyl)-: This compound has the thienyl group substituted at the third position.
Uniqueness: Ethanone, 1-(2-mercapto-3-thienyl)- is unique due to the presence of both the mercapto and thienyl groups, which confer distinct chemical properties and reactivity
Biological Activity
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI), also known by its CAS number 154127-48-7, is an organic compound notable for its unique structural features that include a mercapto group and a thienyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula: C₇H₈OS
- Molecular Weight: 158.24 g/mol
- Appearance: Pale yellow to white solid
The presence of the mercapto group allows for significant reactivity, particularly in forming covalent bonds with thiol groups in proteins. This interaction can modulate enzyme activity and influence various signaling pathways within biological systems.
Ethanone, 1-(2-mercapto-3-thienyl)- exerts its biological effects primarily through:
- Covalent Bond Formation: The mercapto group can form covalent bonds with thiol groups in proteins, which may lead to changes in enzyme activity and cellular signaling.
- π-π Interactions: The thienyl group can engage in π-π stacking interactions with aromatic residues in proteins, further influencing protein function and cellular processes such as gene expression and metabolic regulation.
Biological Activities
Research indicates that Ethanone, 1-(2-mercapto-3-thienyl)- exhibits various biological activities, particularly related to its thiol functionality. Key findings include:
- Antimicrobial Activity: Studies have shown that compounds with similar structures can possess antibacterial and antifungal properties. For instance, the compound's ability to interact with microbial enzymes may inhibit their function, leading to decreased viability of pathogens .
- Antioxidant Properties: The thiol group is known for its antioxidant capabilities, which can protect cells from oxidative stress by neutralizing free radicals. This property is crucial in developing therapeutic agents aimed at diseases associated with oxidative damage .
- Potential Therapeutic Applications: Ongoing research is exploring the compound's potential as a therapeutic agent targeting specific molecular pathways involved in various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Evaluation
A study evaluated various thienyl-containing compounds for their antimicrobial efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds similar to Ethanone, 1-(2-mercapto-3-thienyl)- showed significant activity against these pathogens, suggesting a promising avenue for further exploration in drug development .
Antioxidant Activity Assessment
In vitro studies assessed the antioxidant capacity of Ethanone, 1-(2-mercapto-3-thienyl)- using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Ethanone, 1-(2-thienyl) | Lacks mercapto group | Primarily used as a building block in organic synthesis |
2-Mercaptoethanol | Simple thiol structure | Commonly used as a reducing agent |
Thioacetamide | Contains an acetamide group | Known for its role in synthesizing thiazoles |
Ethanone, 1-(2-mercapto-3-thienyl)- is distinct due to the combination of both thienyl and mercapto groups, which may impart unique chemical reactivity and biological activity compared to these similar compounds.
Properties
CAS No. |
154127-48-7 |
---|---|
Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-(2-sulfanylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6OS2/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
InChI Key |
IQDNFOZYFXAMDU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S |
Synonyms |
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) |
Origin of Product |
United States |
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